

A Technical Guide to the Structural Biology of PROTAC-Mediated BRD4 Degradation

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-27

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Introduction to PROTAC-Mediated Degradation of BRD4

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1]

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the expression of key oncogenes like MYC, making them attractive targets in oncology.[3][4] Small molecule inhibitors of BRD4 have shown promise, but PROTAC-mediated degradation offers potential advantages, including the ability to act catalytically at sub-stoichiometric concentrations and the potential for enhanced selectivity and duration of action.[3][5]

This technical guide focuses on the structural and biophysical characteristics of the ternary complexes formed between BRD4, a PROTAC degrader, and an E3 ligase. As "Degradator-27" is not a standardized nomenclature in publicly available literature, this document will detail the structural biology of two well-characterized BRD4 PROTACs: dBET6, which recruits the Cereblon (CRBN) E3 ligase, and MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] The formation of a stable and productive ternary complex is the pivotal event in the

PROTAC mechanism of action.[7] Understanding its structural basis is crucial for the rational design and optimization of next-generation degraders.[8][9]

The Architecture of the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex comprising the target protein, the PROTAC, and the E3 ligase.[7] X-ray crystallography and other biophysical techniques have provided invaluable, high-resolution insights into the atomic-level interactions that govern the assembly and stability of these complexes.[8][10][11]

The BRD4-dBET6-CRBN Ternary Complex

dBET6 is a potent BRD4 degrader that utilizes the (+)-JQ1 ligand to bind to the acetyl-lysine binding pocket of BRD4's bromodomains and a thalidomide-like moiety to recruit the CRBN E3 ligase.[12] Structural studies have revealed that despite differences in linker chemistry and length among various CRBN-recruiting BRD4 degraders, the resulting ternary complexes can exhibit similar orientations.[13] However, the flexibility of the degrader and the induced protein-protein interface can lead to conformational heterogeneity in solution.[13][14] The formation of the ternary complex is often characterized by largely neutral protein-protein interactions with minimal cooperativity.[13]

The BRD4-MZ1-VHL Ternary Complex

The first crystal structure of a PROTAC-induced ternary complex was that of BRD4's second bromodomain (BRD4BD2) in complex with the degrader MZ1 and the VCB complex (VHL, Elongin C, and Elongin B).[6][10][11] This landmark structure (PDB: 5T35) revealed that the PROTAC does not simply act as a passive bridge. Instead, the linker folds back on itself, allowing MZ1 to adopt a compact conformation that facilitates the formation of a well-defined, bowl-shaped interface between BRD4BD2 and VHL.[5][6]

This structure highlighted the critical concept of cooperativity, where the binding of the two proteins to the PROTAC is mutually reinforcing.[6] This positive cooperativity arises from favorable "neo-protein-protein interactions" that are induced upon complex formation, stabilizing the entire assembly.[5] These interactions can dictate the selectivity of the PROTAC for specific family members, a phenomenon where the degradation selectivity can exceed the binary binding selectivity of the warhead ligand.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the binary and ternary interactions of the dBET6 and MZ1 PROTAC systems.

Table 1: Binary and Ternary Complex Binding Affinities

PROTAC	Target Protein	E3 Ligase	Binary KD (PROTAC to Target)	Binary KD (PROTAC to E3 Ligase)	Ternary Complex Cooperativity (α)
dBET6	BRD4 (BD1)	CRBN-DDB1	46 nM (FP) [13]	240 nM (FP) [13]	~2 (AlphaLISA) [13]
MZ1	BRD4 (BD2)	VHL	4 nM (ITC) / 1 nM (SPR) [15] [16]	66 nM (ITC) / 29 nM (SPR) [15] [16]	15 (ITC) / 26 (SPR) [16]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance; AlphaLISA: Amplified Luminescent Proximity Homogeneous Assay.

Table 2: Cellular Degradation Potency

PROTAC	Cell Line	Target	DC50	Dmax	Time
dBET6	HEK293T	BRD4	6 nM	97%	3 h
dBET6	MCF-7	BRD4	14 nM [3]	>90%	24 h

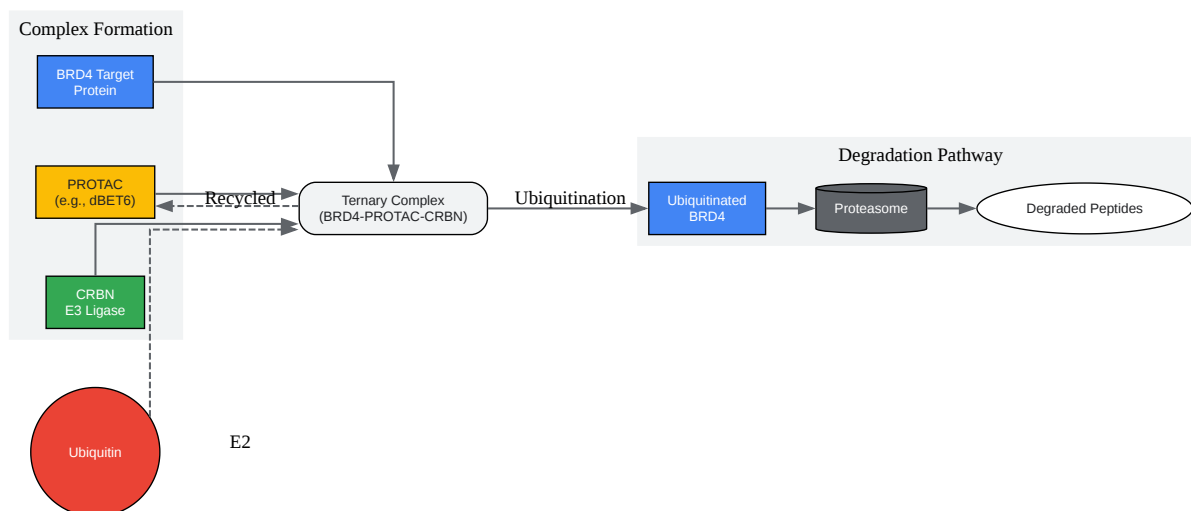
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

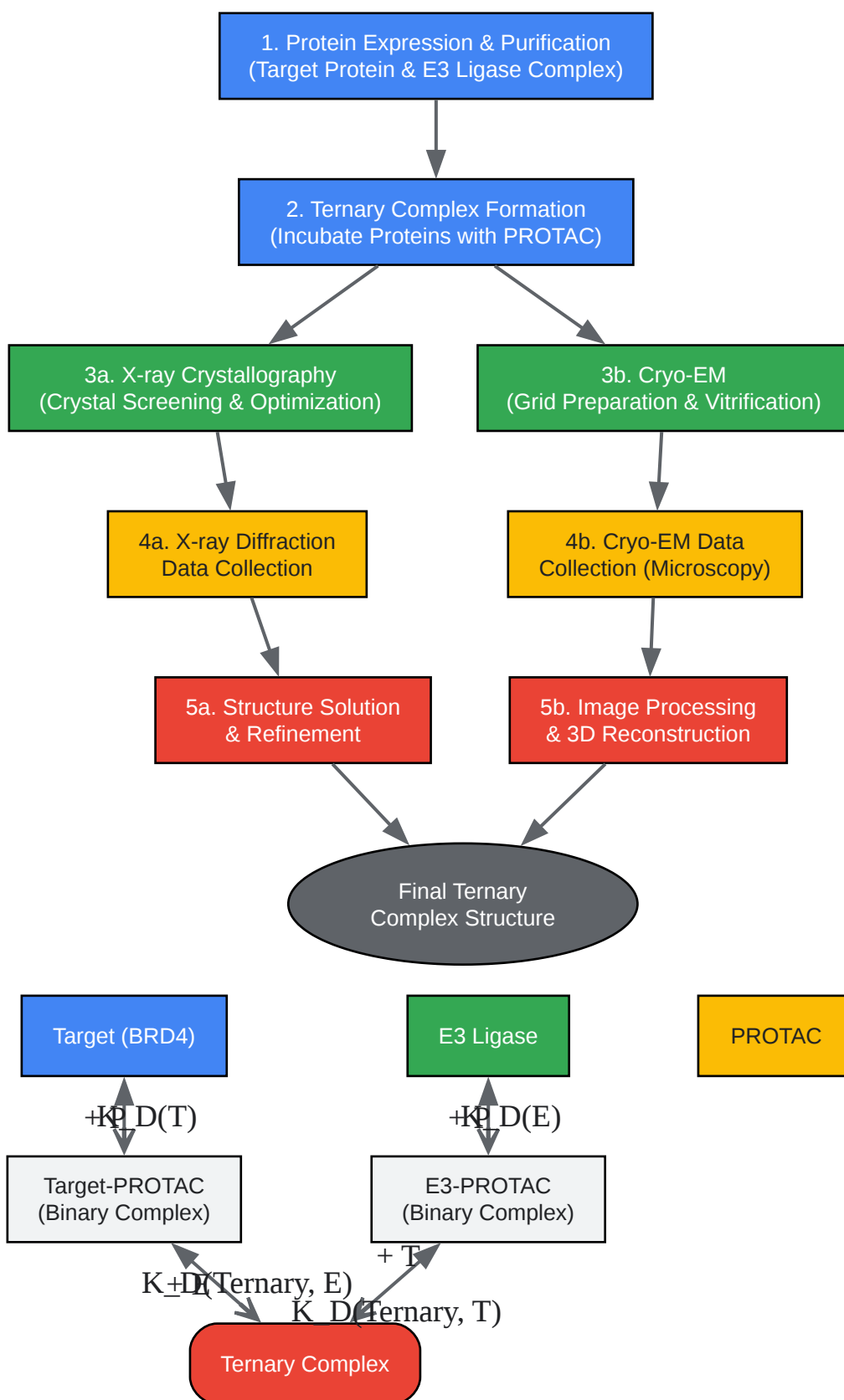
Table 3: Crystallographic Data for Ternary Complexes

Complex	PDB ID	Resolution (Å)	Buried Surface Area (Å ²)	Reference
BRD4BD1-dBET6-CRBN	6BOY	3.33	1100	[5]
BRD4BD2-MZ1-VHL	5T35	2.70	1840	[5] [6]

Visualizations of Key Concepts and Workflows

PROTAC Mechanism of Action





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